molecular formula C17H19NO4S B5842257 METHYL 2-[2-(4-METHOXYPHENYL)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE

METHYL 2-[2-(4-METHOXYPHENYL)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B5842257
M. Wt: 333.4 g/mol
InChI Key: BFGBCTOMSUUWCI-UHFFFAOYSA-N
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Description

METHYL 2-[2-(4-METHOXYPHENYL)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a molecular formula of C17H19NO4S This compound is characterized by its unique structure, which includes a thiophene ring substituted with a methoxyphenylacetamido group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[2-(4-METHOXYPHENYL)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the acylation of 4-methoxyphenylacetic acid with an appropriate thiophene derivative under controlled conditions. The reaction is often catalyzed by acid or base catalysts and requires precise temperature and pH control to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[2-(4-METHOXYPHENYL)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols or amines .

Scientific Research Applications

METHYL 2-[2-(4-METHOXYPHENYL)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which METHYL 2-[2-(4-METHOXYPHENYL)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The pathways involved often include binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-(4-METHOXYPHENOXY)ACETATE
  • METHYL 4-METHOXYPHENYLACETATE
  • 2-(4-METHOXYPHENYL)ACETAMIDE

Uniqueness

METHYL 2-[2-(4-METHOXYPHENYL)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is unique due to its combination of a thiophene ring with a methoxyphenylacetamido group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

Methyl 2-[2-(4-methoxyphenyl)acetamido]-4,5-dimethylthiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its anticancer, antimicrobial, and other relevant pharmacological properties supported by diverse research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H15NO4S
  • Molecular Weight : 305.35 g/mol

This compound features a thiophene ring substituted with an acetamido group and a methoxyphenyl moiety, contributing to its biological activity.

Antitumor Activity

Research indicates that derivatives of thiophene compounds exhibit notable antitumor properties. A study highlighted that compounds similar to this compound demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) cells. The half-maximal inhibitory concentration (IC50) values for these compounds ranged from 23.2 to 49.9 μM, indicating potent antitumor activity .

The mechanism of action involves the induction of apoptosis and cell cycle arrest. For example, flow cytometry analysis revealed that certain derivatives led to G2/M-phase arrest in the cell cycle, suggesting a disruption in cellular proliferation pathways . The apoptotic effects were confirmed through morphological assessments showing chromatin condensation and cell shrinkage.

Antimicrobial Activity

The antimicrobial potential of thiophene derivatives has been extensively studied. This compound was evaluated against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that these compounds exhibited significant antibacterial activity, outperforming standard antibiotics in some cases .

Comparative Antimicrobial Efficacy

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This compoundPseudomonas aeruginosa8 µg/mL

Other Biological Activities

Beyond antitumor and antimicrobial properties, this compound has shown potential as an acetylcholinesterase (AChE) inhibitor. This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease . The inhibition of AChE contributes to increased levels of acetylcholine in the synaptic cleft, potentially enhancing cognitive functions.

Case Study: Antitumor Effects in Vivo

In a recent study involving tumor-bearing mice, treatment with this compound resulted in significant reductions in tumor size and improvements in hematological parameters compared to control groups. Specifically, hemoglobin levels increased significantly post-treatment, indicating a potential protective effect against chemotherapy-induced myelosuppression .

Research Findings Summary

  • Cytotoxicity : Compounds derived from the thiophene scaffold showed IC50 values ranging from 23.2 to 49.9 μM against MCF-7 cells.
  • Antibacterial Activity : Effective against multiple bacterial strains with MIC values as low as 8 µg/mL.
  • Mechanism Insights : Induction of apoptosis and cell cycle arrest confirmed through flow cytometry and morphological studies.

Properties

IUPAC Name

methyl 2-[[2-(4-methoxyphenyl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-10-11(2)23-16(15(10)17(20)22-4)18-14(19)9-12-5-7-13(21-3)8-6-12/h5-8H,9H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGBCTOMSUUWCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)CC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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